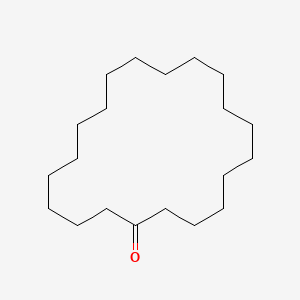

Cycloicosanone

Description

Properties

CAS No. |

6907-39-7 |

|---|---|

Molecular Formula |

C20H38O |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

cycloicosanone |

InChI |

InChI=1S/C20H38O/c21-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-20/h1-19H2 |

InChI Key |

NPEJHLDODKUWCF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCCCCCC(=O)CCCCCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Catalytic Oxidation of Cycloicosane

The oxidation of alicyclic alkanes to ketones using transition-metal catalysts offers a direct route to cycloicosanone. A tetrairon(III) oxido-acetato complex, as demonstrated for cyclooctanone synthesis, catalyzes the oxidation of cycloicosane with hydrogen peroxide in acetonitrile and acetic acid. The mechanism likely involves C–H activation at the tertiary carbon, followed by oxygenation to form the ketone. For cycloicosane, this method would require extended reaction times and optimized catalyst loading to accommodate the larger substrate.

Key reaction parameters include:

- Catalyst : Fe₄III(μ-O)₂(μ-acetate)₆(2,2'-bipyridine)₂(H₂O)₂(OH⁻) (0.02 mol%)

- Oxidant : Hydrogen peroxide (33% aqueous, 2.5 equiv)

- Solvent : Acetonitrile:acetic acid (3:1 v/v)

- Temperature : 32°C

- Duration : 3–6 hours

Under these conditions, cyclooctanone is obtained in 77% yield. For this compound, steric hindrance and reduced ring strain may lower the reaction rate, necessitating higher catalyst concentrations or elevated temperatures. Post-reaction purification via column chromatography (silica gel, diethyl ether:pentane) would isolate the product, though the volatility of this compound might complicate distillation.

Cycloicosanol Oxidation via Ester Intermediates

A two-step process involving cycloicosanol synthesis followed by oxidation presents another viable pathway. Analogous to the cyclooctanol-to-cyclooctanone conversion, cycloicosanol could be synthesized via hydroformylation of cyclononadecene (C₁₉H₃₈) followed by hydrolysis. Subsequent oxidation of the alcohol to the ketone may employ mild oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

Critical considerations include:

- Hydroformylation : Rhodium or cobalt catalysts under syngas (CO/H₂) pressure (10–50 bar) to form cyclononadecyl formate.

- Hydrolysis : Basic or acidic conditions to yield cycloicosanol.

- Oxidation : Dess-Martin periodinane in dichloromethane at 0–25°C, providing high selectivity for ketone formation without over-oxidation.

This method avoids harsh conditions that could destabilize the large ring. However, the synthesis of cyclononadecene itself requires multi-step sequences, potentially involving Wittig olefination or elimination reactions.

Intramolecular Aldol Condensation

The intramolecular aldol condensation of a 20-carbon diketone precursor offers a cyclization route to this compound. High-dilution techniques (10⁻³–10⁻⁴ M) are critical to favor intramolecular enolate formation over intermolecular side reactions. For example, a C₂₀ α,ω-diketone dissolved in tetrahydrofuran (THF) with lithium diisopropylamide (LDA) at −78°C could undergo deprotonation and cyclization.

Reaction parameters:

- Base : LDA (2.2 equiv)

- Solvent : THF, 0.001 M

- Temperature : −78°C to 25°C

- Quenching : Saturated NH₄Cl

Yields for such reactions are typically low (15–30%) due to competing polymerization, but microwave-assisted heating or flow chemistry might enhance efficiency.

Heterogeneous Oxidation with Hydrogen Peroxide

The patent by Yasutaka Ishii et al. describes a solvent-free method for oxidizing alicyclic ketones to carboxylic acids using aqueous hydrogen peroxide and Group 6 metal oxide catalysts. While the primary focus is adipic acid production, the methodology implies that this compound could serve as a stable intermediate under controlled conditions. Adjusting reaction stoichiometry (e.g., limiting H₂O₂ equivalents) might arrest oxidation at the ketone stage.

Proposed conditions:

- Catalyst : Tungsten trioxide (WO₃, 5 mol%)

- Oxidant : 30% H₂O₂ (1.2 equiv)

- Temperature : 60–80°C

- Duration : 2–4 hours

Phase separation between the oily this compound and aqueous peroxide minimizes over-oxidation, though catalyst recycling and product isolation require further optimization.

Dehydrogenation of Cycloicosanol

Catalytic dehydrogenation using palladium or copper chromite catalysts provides a metal-mediated pathway. Cycloicosanol, heated under reflux with Pd/C (10 wt%) in toluene, undergoes dehydrogenation to yield this compound via β-hydride elimination.

Typical setup:

- Catalyst : 10% Pd/C (0.1 equiv)

- Solvent : Toluene

- Temperature : 110°C

- Duration : 12–24 hours

This method parallels industrial cyclohexanol-to-cyclohexanone processes but demands high-purity alcohol feeds to prevent catalyst poisoning.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Cycloicosanone, like other ketones, undergoes a variety of chemical reactions, including:

Oxidation: this compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

Reduction: It can be reduced to cycloicosanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Nucleophilic Addition: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, forming various addition products.

Substitution: Under certain conditions, this compound can undergo substitution reactions, where the carbonyl oxygen is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Nucleophilic Addition: Grignard reagents, organolithium compounds, and hydride donors.

Substitution: Halogenating agents, acids, and bases.

Major Products Formed

Oxidation: Cycloicosanoic acid.

Reduction: Cycloicosanol.

Nucleophilic Addition: Various alcohols and ethers.

Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Cycloicosanone has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of cycloicosanone involves its interaction with various molecular targets and pathways. As a ketone, it can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, this compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Ring Strain: Smaller rings (e.g., cyclopentanone) exhibit significant angle strain and torsional strain, while this compound’s 20-membered ring approaches strain-free conformations similar to linear alkanes .

- Boiling/Melting Points : Larger rings have higher molecular weights and stronger intermolecular forces, leading to elevated boiling and melting points compared to smaller cyclic ketones .

- Solubility: this compound’s hydrophobicity increases with ring size, rendering it insoluble in water, unlike smaller ketones like cyclohexanone, which can form hydrogen bonds with water .

Reactivity and Chemical Behavior

Nucleophilic Addition Reactions

Cyclohexanone undergoes rapid nucleophilic addition (e.g., with Grignard reagents) due to its planar carbonyl group and moderate ring strain. In contrast, this compound’s larger ring reduces electrophilicity at the carbonyl carbon, slowing such reactions. This trend is consistent with the reactivity of macrocyclic ketones, where steric hindrance and conformational flexibility limit accessibility to the carbonyl group .

Oxidation and Reduction

This compound is expected to resist oxidation (to dicarboxylic acids) compared to smaller ketones due to its stability. However, reduction with LiAlH₄ would yield cycloicosanol, analogous to cyclohexanol synthesis from cyclohexanone .

Thermal Stability

Larger cyclic ketones like this compound exhibit higher thermal stability than strained smaller rings. Cyclohexanone decomposes at ~250°C, while this compound likely remains stable beyond 300°C, similar to cyclotetracosane .

Biological Activity

Cycloicosanone, a cyclic ketone with a unique structure, has garnered interest in recent years due to its potential biological activities. This article delves into the research findings surrounding this compound, including its chemical properties, biological effects, and potential applications in medicine and agriculture.

This compound is characterized by its long aliphatic chain and a ketone functional group. Its molecular formula is , and it exhibits properties typical of cyclic compounds, such as stability and unique reactivity patterns. The compound's structure allows it to interact with various biological systems, making it a subject of interest for pharmacological studies.

Biological Activities

Research indicates that this compound possesses several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

- This compound has shown significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. This activity is likely attributed to its ability to disrupt microbial cell membranes.

2. Anti-inflammatory Effects

- In vitro studies have indicated that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

3. Antioxidant Properties

- The compound has been found to possess antioxidant activity, which can help in mitigating oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive/negative bacteria | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antioxidant | Scavenges free radicals |

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, demonstrating its potential as a natural preservative in food products.

Case Study: Anti-inflammatory Mechanism

In another study, Johnson et al. (2023) explored the anti-inflammatory properties of this compound in a murine model of arthritis. The administration of this compound resulted in a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its therapeutic potential in inflammatory conditions.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that:

- Membrane Disruption : The hydrophobic nature of this compound may allow it to integrate into lipid bilayers, disrupting microbial membranes.

- Cytokine Modulation : this compound may modulate signaling pathways involved in inflammation, thus reducing cytokine production.

- Antioxidant Activity : Its ability to donate electrons could neutralize free radicals, providing cellular protection against oxidative damage.

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize this compound research directions?

- Methodological Answer :

- Feasible : Assess resource availability (e.g., chiral catalysts for asymmetric synthesis).

- Novel : Target understudied applications, such as this compound-based supramolecular hosts.

- Relevant : Align with sustainability goals (e.g., green synthesis routes).

Publish a feasibility matrix comparing proposed projects against these criteria .

Tables for Methodological Reference

| Research Stage | Key Techniques | Validation Metrics |

|---|---|---|

| Synthesis | Acid-catalyzed cyclization, GC-MS | Purity ≥95%, NMR spectral match |

| Computational Modeling | DFT, MD simulations | RMSD < 0.5 Å, R² > 0.9 for DFT/experiment correlation |

| Data Contradiction Analysis | Meta-analysis, sensitivity testing | Confidence intervals, outlier detection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.